molecular formula C14H12F2N2OS B2650524 N-[(2Z)-4,6-difluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide CAS No. 865248-70-0

N-[(2Z)-4,6-difluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide

Cat. No.: B2650524
CAS No.: 865248-70-0
M. Wt: 294.32
InChI Key: LHEMFGIQGJQXNP-VKAVYKQESA-N
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Description

N-[(2Z)-4,6-difluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide is a specialized benzothiazole derivative offered for investigative purposes in chemical biology and medicinal chemistry. The compound's structure, featuring a difluoro-benzothiazole core and a propynyl side chain, suggests potential as a valuable intermediate or scaffold for developing protease inhibitors or kinase-targeted molecules, similar to other documented compounds in its class. Its reactive propynyl (propargyl) group makes it a promising candidate for Click Chemistry applications, facilitating the straightforward conjugation to azide-bearing biomarkers or solid supports for probe development and target identification studies. Researchers can utilize this compound to explore its mechanism of action in various biochemical assays, particularly in modulating enzymatic activity associated with disease pathways. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4,6-difluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N2OS/c1-4-5-18-12-10(16)6-9(15)7-11(12)20-14(18)17-13(19)8(2)3/h1,6-8H,5H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHEMFGIQGJQXNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N=C1N(C2=C(C=C(C=C2S1)F)F)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4,6-difluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide typically involves multiple steps, starting from commercially available precursors. One common approach is the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate, leading to the formation of the benzothiazole ring . The reaction conditions often include the use of a base such as potassium hydroxide (KOH) and solvents like toluene.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis units and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4,6-difluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include molecular oxygen for oxidation and nucleophiles for substitution reactions. The conditions often involve the use of light (for photo-induced reactions) or bases (for nucleophilic substitutions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative formylation can yield formamides .

Mechanism of Action

The mechanism of action of N-[(2Z)-4,6-difluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. The prop-2-yn-1-yl group can participate in click chemistry reactions, facilitating the compound’s incorporation into larger molecular structures .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound shares a benzothiazole backbone with derivatives differing in substituents and amide groups. Below is a systematic comparison:

Table 1: Structural and Molecular Comparison

Compound Name 3-Position Substituent Amide Group Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound : N-[(2Z)-4,6-difluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide Prop-2-yn-1-yl (propargyl) 2-methylpropanamide C₁₅H₁₄F₂N₂OS 308.35 Alkyne group for potential reactivity; compact amide for reduced steric hindrance.
Analog 1 : N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide Methyl 2,2-dimethylpropanamide C₁₃H₁₄F₂N₂OS 284.07 Bulky pivalamide group; methyl substituent limits reactivity.
Analog 2 : N-[(2Z)-4,6-difluoro-3-prop-2-en-1-yl-1,3-benzothiazol-2-ylidene]-3,4,5-triethoxybenzamide Prop-2-en-1-yl (allyl) 3,4,5-triethoxybenzamide C₂₄H₂₄F₂N₂O₄S 494.52 Allyl group (less reactive than propargyl); bulky triethoxybenzamide enhances lipophilicity.
Analog 3 : 3-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)benzamide Ethyl 3-(2,5-dioxopyrrolidin-1-yl)benzamide C₂₁H₁₈F₂N₃O₃S 445.45 Ethyl group increases hydrophobicity; pyrrolidinone introduces hydrogen-bonding capacity.

Key Comparative Insights:

Substituent Effects :

  • Propargyl (Target) vs. Methyl (Analog 1) : The propargyl group’s triple bond offers higher reactivity for covalent modifications (e.g., click chemistry) compared to the inert methyl group .
  • Propargyl (Target) vs. Allyl (Analog 2) : Allyl’s double bond is less electron-deficient than propargyl, reducing electrophilicity but improving stability .

Triethoxybenzamide (Analog 2): Enhances lipophilicity, which may affect membrane permeability but reduce aqueous solubility .

Biological Implications: Fluorine atoms (common in all compounds) improve metabolic stability and bioavailability. Analog 3’s pyrrolidinone moiety may enhance solubility and receptor interactions via hydrogen bonding .

Biological Activity

N-[(2Z)-4,6-difluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Benzothiazole moiety : Imparts significant biological activity.
  • Difluorinated substituents : May enhance lipophilicity and bioavailability.
  • Propargyl group : Potentially contributes to its reactivity and interaction with biological targets.

Chemical Formula

The molecular formula for this compound is C12_{12}H12_{12}F2_{2}N2_{2}S.

Molecular Weight

The molecular weight is approximately 274.30 g/mol.

Antimicrobial Activity

Research indicates that compounds with benzothiazole derivatives often exhibit antimicrobial properties. In a study focusing on related benzothiazole compounds, it was found that modifications in the structure significantly influenced their antibacterial efficacy against various strains of bacteria. Although specific data on this compound is limited, similar compounds have shown promising results in inhibiting bacterial growth.

Anticancer Potential

Benzothiazole derivatives have been explored for their anticancer activities. A related study demonstrated that certain benzothiazole compounds could induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle. The presence of the difluoro and propargyl groups in this compound may enhance its interaction with cancer cell pathways.

Enzyme Inhibition

Compounds similar to this compound have been studied for their ability to inhibit specific enzymes involved in disease processes. For instance, some derivatives have been shown to inhibit kinases or other enzymes critical in signaling pathways associated with cancer progression and bacterial virulence.

Case Studies

  • Antibacterial Screening :
    • A study screened various benzothiazole derivatives against Gram-positive and Gram-negative bacteria. Compounds with similar structural features exhibited Minimum Inhibitory Concentrations (MICs) ranging from 10 to 50 µg/mL against resistant strains .
  • Anticancer Activity :
    • In vitro studies on related benzothiazole compounds showed significant cytotoxic effects on breast cancer cell lines (MCF7), with IC50 values around 30 µM . This suggests potential therapeutic applications for this compound in oncology.

Table of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntibacterialBenzothiazole DerivativesMICs: 10–50 µg/mL against resistant strains
AnticancerSimilar BenzothiazolesIC50: ~30 µM on MCF7 cells
Enzyme InhibitionVarious DerivativesInhibition of key signaling enzymes

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